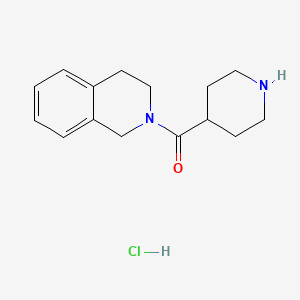
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride
Übersicht
Beschreibung
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride (DIPM HCl) is a novel compound with potential applications in the fields of drug discovery, medicinal chemistry, and biochemistry. DIPM HCl is an isoquinoline derivative that has been found to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer effects. This compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including epilepsy, Parkinson’s disease, and cancer.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Research has shown that certain compounds related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride demonstrate significant antimalarial activity. For instance, derivatives like 3-(P-Chlorobenzylidene)-5, 7-dimethyl-2, 3-dihydro-1H-cyclopenta[b]quinoline-9-(di-n-butylaminomethyl)methanol have been found effective against Plasmodium berghei in mice, indicating potential in malaria treatment research (Lutz & Sanders, 1976).
Catalytic Activity in Oxidation Reactions
Some studies have focused on the synthesis and structural analysis of complexes involving derivatives of 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride. These complexes have potential catalytic activity in the aerial oxidation of substances like L-ascorbic acid (Mondal, Drew, & Ghosh, 2010).
Antiproliferative Activity and Molecular Structure Analysis
Research involving the synthesis and evaluation of compounds structurally related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride has demonstrated antiproliferative activity. These studies also include detailed molecular structure analysis using techniques like X-ray diffraction (Benaka Prasad et al., 2018).
Development of Novel Synthetic Methods
There is ongoing research into developing novel synthetic methods for compounds based on the 3,4-dihydroquinazolinone (DHQ) moiety, which is related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride. These methods are aimed at creating biologically-active compounds more efficiently and with fewer byproducts (Bokale-Shivale et al., 2020).
Synthesis and Structural Characterization of Complexes
Extensive research has been conducted on the synthesis and structural characterization of various metal complexes involving ligands derived from 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride. These studies provide insights into the geometry and electronic effects of such complexes, which can be pivotal in understanding their potential applications (Ghosh et al., 2007).
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17;/h1-4,13,16H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQNCYNVGHTHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)
![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)


![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)
